molecular formula C23H16FN B072115 4-(4-Fluorophenyl)-2,6-diphenylpyridine CAS No. 1498-83-5

4-(4-Fluorophenyl)-2,6-diphenylpyridine

Cat. No. B072115
CAS RN: 1498-83-5
M. Wt: 325.4 g/mol
InChI Key: ZHONNHZXRBFQTC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2,6-diphenylpyridine, also known as FDP or FDP-18, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective ligand for the sigma-2 receptor, which is a protein that is expressed in various tissues and is involved in several physiological and pathological processes. FDP has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research.

Scientific Research Applications

  • Photophysical Properties and Protonation Effects : A study explored the synthesis and photophysical properties of a series of 2,6-diphenylpyridine-based fluorophores, including derivatives with different substituents. These compounds exhibited proton-sensitive fluorescence, with some capable of ratiometric emission signaling of protons and others showing proton-induced quenching or ON–OFF–ON switching of their emission (Wang et al., 2013).

  • Luminescence Studies and Biological Activities : Another study synthesized silver(I) complexes of diphenylpyridines, revealing a strong room-temperature fluorescence with high luminescence quantum yield in some complexes. These complexes displayed potential applications in biological activities, including antimicrobial studies and fluorescent imaging of cells (Wang et al., 2017).

  • Influence of Substituent Groups on Geometry and Stability : The effect of substituent groups on the geometry of the benzene ring in related compounds was studied, supported by crystal structure studies and Ab Initio calculations. These studies provide insights into the interactions and stability of such molecular structures (Krygowski et al., 1994).

  • Fluorescent Chemosenor Applications : Research also includes the development of a 2,6-diphenylpyridine-based receptor as a “turn-on” fluorescent chemosensor for selectively sensing Ag+ ions. This probe exhibited a high luminescence quantum yield and was used to detect Ag+ in mammalian cells (Zhang et al., 2017).

properties

IUPAC Name

4-(4-fluorophenyl)-2,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHONNHZXRBFQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348053
Record name 4-(4-Fluorophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1498-83-5
Record name 4-(4-Fluorophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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